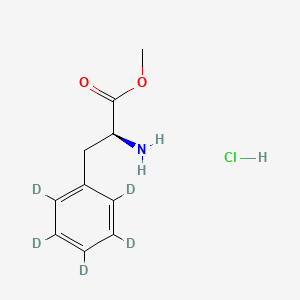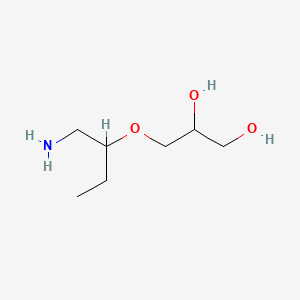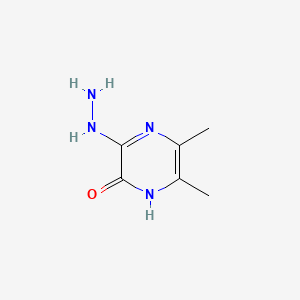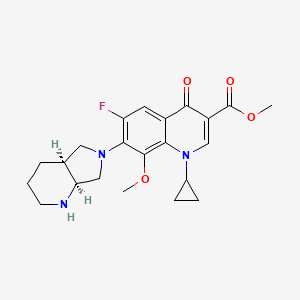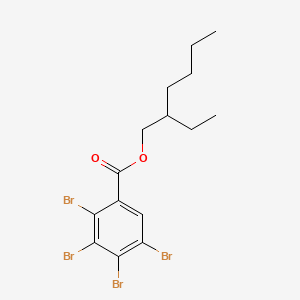
Isoprothiolane-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoprothiolane-d4 is a deuterium-labeled derivative of Isoprothiolane, a systemic fungicide widely used in agriculture. The compound is primarily employed to control rice blast disease caused by the fungus Pyricularia oryzae. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Isoprothiolane-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on fungal diseases and plant protection.
Medicine: Investigated for its potential effects on human health, particularly in relation to its fungicidal properties.
Industry: Utilized in the development of new fungicides and pesticides .
Safety and Hazards
Isoprothiolane-d4 is to be used only for scientific research and development and is not for use in humans or animals . It is classified as Acute Toxicity, Oral (Category 4) and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) . The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Wirkmechanismus
Target of Action
Isoprothiolane-d4 primarily targets the phospholipid biosynthesis pathway in fungal cells . It specifically inhibits the methyltransferase enzyme involved in this pathway . This enzyme plays a crucial role in the methylation of phospholipids, a key step in phospholipid biosynthesis .
Mode of Action
This compound interacts with its target by inhibiting the methyltransferase enzyme, thereby disrupting the phospholipid biosynthesis . This disruption affects the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and ultimately, the death of the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phospholipid biosynthesis pathway . By inhibiting the methyltransferase enzyme, this compound disrupts the normal function of this pathway, leading to a decrease in the production of phospholipids . Phospholipids are essential components of the fungal cell membrane, and their reduction compromises the integrity and function of the cell membrane .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . After administration, this compound is absorbed and distributed widely among tissues, with most found in the liver, kidney, and gastrointestinal tract . The compound is metabolized and excreted mainly via urine and expired air . The glucuronic acid conjugate of the monoester is the most prominent metabolite in excreta .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the fungal cell membrane integrity and the inhibition of fungal growth . At the cellular level, this leads to the death of the fungal cells . At the molecular level, the inhibition of the methyltransferase enzyme disrupts the phospholipid biosynthesis pathway, leading to a decrease in the production of phospholipids .
Biochemische Analyse
Biochemical Properties
Isoprothiolane-d4, like its parent compound Isoprothiolane, interacts with various biomolecules in the biochemical reactions. It is known to inhibit the formation of infecting peg or cell lase secretion, thereby preventing the penetration and elongation of infecting hyphae .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, it has been shown to impact freshwater fish, causing alterations in hematological, ionoregulatory, biochemical, and enzymological parameters . In grape berries, it has been observed to retard chlorophyll degradation .
Molecular Mechanism
Studies on Isoprothiolane suggest that it acts by inhibiting choline biosynthesis . It is also known to activate the pregnane X receptor (PXR) receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the radiolabel of orally dosed Isoprothiolane was found to be excreted mainly via urine and expired air, with excretion being rapid until 24 and 48 hours post dose, respectively, and becoming slower thereafter .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on rats, Isoprothiolane was found to induce cytochrome CYP2B .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to inhibit choline biosynthesis , and it can also influence ABA, auxin, and ethylene metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The radiolabel of orally dosed Isoprothiolane was found to be widely distributed among tissues, with most found in the liver, kidney, and gastrointestinal tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isoprothiolane-d4 involves the following steps:
Starting Materials: Diisopropyl malonate, carbon disulfide, and an alkaline aqueous solution.
Reaction: These materials are uniformly mixed, followed by the addition of dichloroethane and a catalyst, typically alkylpyridinium chloride.
Purification: After the reaction is complete, the mixture is cooled and purified to obtain this compound with a purity of over 95 percent
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to achieve high yields and purity while minimizing production costs and time .
Analyse Chemischer Reaktionen
Types of Reactions: Isoprothiolane-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoprothiolane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Isoprothiolane: The parent compound, widely used as a fungicide.
Edifenphos: Another fungicide that inhibits phospholipid biosynthesis.
Iprobenfos: Similar in action to Isoprothiolane, used to control fungal diseases in crops.
Uniqueness: Isoprothiolane-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The deuterium atoms provide a distinct advantage in tracing and studying metabolic pathways, offering insights that are not possible with the non-labeled compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isoprothiolane-d4 involves the reaction of Isoprothiolane with deuterated reagents.", "Starting Materials": [ "Isoprothiolane", "Deuterated reagents" ], "Reaction": [ "Isoprothiolane is reacted with deuterated reagents in the presence of a catalyst", "The reaction mixture is then purified through column chromatography", "The purified product is Isoprothiolane-d4" ] } | |
CAS-Nummer |
1715020-82-8 |
Molekularformel |
C12H18O4S2 |
Molekulargewicht |
294.416 |
IUPAC-Name |
dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2 |
InChI-Schlüssel |
UFHLMYOGRXOCSL-NZLXMSDQSA-N |
SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |
Synonyme |
2-(1,3-Dithiolan-2-ylidene-d4)propanedioic Acid1,3-Bis(1-methylethyl) Ester; _x000B_1,3-(Dithiolan-2-ylidene-d4)propanedioic Acid Bis(1-methylethyl) Ester; Diisopropyl 1,3-Dithiolan-2-ylidenemalonate-d4; Fuji-one-d4; PT (pesticide)-d4; NKK 100-d4; NNF 109-d |
Herkunft des Produkts |
United States |
Q1: What is the role of Isoprothiolane-d4 in pesticide residue analysis?
A1: this compound serves as an internal standard in the analysis of pesticide residues, specifically in rice bran protein powder, as highlighted in the research []. Internal standards like this compound are crucial for accurate quantification in analytical chemistry techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). They correct for variations during sample preparation and analysis, ensuring reliable results.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


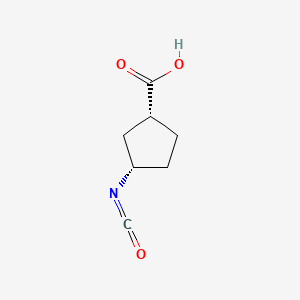
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
